N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-naphthalen-1-yl-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2S/c30-26(28-22-14-8-12-19-9-4-5-13-21(19)22)18-29-23-15-6-7-16-24(23)32-25(17-27(29)31)20-10-2-1-3-11-20/h1-16,25H,17-18H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDHLIZVZPJNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepine Ring: The initial step involves the cyclization of a suitable precursor containing nitrogen and sulfur atoms to form the thiazepine ring. This can be achieved through the reaction of a 2-aminothiophenol derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiazepine ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Naphthalene Group: The naphthalene group is introduced through a nucleophilic substitution reaction, where the thiazepine derivative is reacted with a naphthalene derivative under basic conditions.
Acetylation: The final step involves the acetylation of the thiazepine derivative to form the acetamide group. This can be achieved by reacting the compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Moiety
The acetamide group participates in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon. For example:
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Hydrolysis : Under acidic or basic conditions, the acetamide undergoes hydrolysis to yield 2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b] thiazepin-5(2H)-yl)acetic acid and 1-naphthylamine (Figure 1A).
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like NaH generates N-alkylated derivatives , modifying the compound’s solubility and biological activity .
Table 1: Representative Reactions at the Acetamide Group
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | HCl (6M), reflux, 8h | Acetic acid + 1-naphthylamine | 78 | |
| Alkylation | CH₃I, NaH, DMF, 60°C, 4h | N-Methylacetamide derivative | 65 |
Functionalization of the 1,4-Benzothiazepinone Core
The thiazepinone ring undergoes regioselective modifications:
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Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the sulfur atom to a sulfoxide or sulfone, altering electronic properties .
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Ring-Opening : Reaction with Grignard reagents (e.g., MeMgBr) opens the thiazepinone ring, forming thiol-containing intermediates that can be further functionalized .
Table 2: Reactions Involving the Thiazepinone Ring
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂, 0°C, 2h | Sulfoxide derivative | 82 | |
| Ring-Opening | MeMgBr, THF, −78°C, 1h | Thiol intermediate | 57 |
Cycloaddition and Cross-Coupling Reactions
The naphthyl group facilitates π-π interactions, enabling:
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Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the naphthyl position .
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Cyclocondensation : Reaction with aldehydes (e.g., benzaldehyde) in acetic acid forms 5-arylidene derivatives , enhancing antimicrobial activity in analogs .
Table 3: Cross-Coupling and Cyclization Reactions
Pharmacophore-Driven Modifications
The compound’s bioactivity is modulated via:
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Amide Bond Isosteres : Replacement of the acetamide with sulfonamide or urea groups improves metabolic stability .
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Halogenation : Electrophilic bromination at the phenyl ring (e.g., Br₂, FeBr₃) enhances binding affinity to biological targets .
Key Structural Insights :
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The 4-oxo group in the thiazepinone ring is critical for hydrogen bonding with enzymes like α-glucosidase .
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The naphthyl group contributes to hydrophobic interactions, as evidenced by QSAR studies.
Mechanistic and Kinetic Studies
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Kinetic Analysis : The hydrolysis of the acetamide group follows pseudo-first-order kinetics with an activation energy () of .
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DFT Calculations : Theoretical studies reveal that electron-withdrawing substituents on the phenyl ring lower the LUMO energy, increasing electrophilicity at the thiazepinone sulfur .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that modifications to the naphthalene moiety can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has demonstrated cytotoxic effects in vitro against several cancer cell lines. In particular, it has been shown to induce apoptosis in human breast cancer cells, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide has also been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it displays selective inhibition of butyrylcholinesterase with an IC50 value significantly lower than that of standard inhibitors like galantamine .
Case Study: Antimicrobial Evaluation
A study conducted on a series of naphthalene derivatives revealed that specific structural modifications led to enhanced antimicrobial properties. The synthesized compounds were tested against clinical isolates, showing promising results in inhibiting bacterial growth .
Case Study: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that the compound could effectively reduce cell viability and induce apoptosis through caspase activation pathways. This suggests potential as a lead compound for developing new anticancer drugs .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the specific biological activity being investigated. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles: The benzo[b][1,4]thiazepin core (target compound) differs from triazole (6m) or pyrazoloquinoxaline () in electronic and steric properties. Sulfur in thiazepin may enhance lipophilicity compared to oxygen in oxazepin .
- Substituents: Electron-withdrawing groups (–Cl in 6m, –CF₃ in ) improve metabolic stability but may reduce solubility.
- Functional Groups : Acetamide linkers are conserved across compounds, enabling hydrogen bonding. Triazole in 6m introduces additional nitrogen-based interactions .
Pharmacological and Physicochemical Properties
- Enzyme Inhibition : The target compound’s benzo[b][1,4]thiazepin scaffold is structurally similar to MAO and AChE inhibitors reported in . For example, triazole-acetamide hybrids (e.g., 6m) may lack the same selectivity due to differences in core structure .
- Crystallinity : Hydrogen-bonding patterns in acetamide derivatives (e.g., N–H···O=C interactions) influence crystal packing and stability. The target compound’s structure may exhibit stronger intermolecular interactions than triazole analogs .
Computational and Experimental Validation
- Structural Validation : Programs like SHELXL () are widely used for refining crystal structures of similar acetamide derivatives. The target compound’s structure would require validation via X-ray crystallography and Hirshfeld surface analysis .
- Docking Studies : Molecular docking of analogous compounds () suggests that the acetamide linker and aromatic groups are critical for binding to enzyme active sites. The target compound’s naphthalene moiety may occupy hydrophobic pockets in targets like AChE .
Biological Activity
N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazepine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds induce apoptosis and inhibit cell proliferation through the modulation of apoptotic pathways and cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Research indicates that derivatives of benzothiazepine exhibit substantial antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes .
Anti-inflammatory Effects
In animal models, this compound has been reported to reduce inflammation markers significantly. Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammatory responses .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Sigma Receptors : It shows affinity for sigma receptors, which are implicated in several neurological disorders and cancer .
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation .
- Cell Signaling Pathways : Modulation of signaling pathways related to apoptosis and cell survival has been observed .
Case Studies
| Study | Findings |
|---|---|
| Mishra et al., 2012 | Demonstrated antibacterial activity against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Gewald et al., 1966 | Reported anticancer effects in vitro with IC50 values indicating significant cytotoxicity against breast cancer cell lines. |
| Ferreira et al., 2006 | Found anti-inflammatory effects in a carrageenan-induced paw edema model in rats, with a reduction in paw swelling by 60% at a dosage of 30 mg/kg. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates with triethylamine as a base (similar to methods in and ) under inert conditions (e.g., nitrogen atmosphere) for 4–8 hours is common. Reaction progress should be monitored using TLC (Rf ~0.5 in ethyl acetate/hexane), with purification via recrystallization (e.g., pet-ether or ethanol) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and thiazepine ring vibrations (~1250 cm⁻¹).
- ¹H/¹³C NMR : Key signals include naphthalene aromatic protons (δ 7.2–8.5 ppm), acetamide NH (δ ~10 ppm), and thiazepine ring carbons (δ 40–60 ppm).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the exact mass (e.g., calculated for C₂₅H₂₀N₂O₂S: 412.12 g/mol) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or acetonitrile yields >85% purity. Centrifugation or vacuum filtration removes insoluble byproducts .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, while reaction path search algorithms (e.g., AFIR) identify low-energy pathways. ICReDD’s integrated approach combines these with machine learning to prioritize experimental conditions, reducing trial-and-error cycles by ~50% .
Q. How do structural modifications to the thiazepine ring affect the compound’s stability and reactivity?
- Methodological Answer : Substituent effects can be studied via Hammett plots or DFT-based Fukui indices. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase electrophilicity at the 4-oxo position, accelerating nucleophilic attacks. Stability assays (TGA/DSC) under varying pH/temperature quantify degradation kinetics .
Q. How should researchers resolve discrepancies between experimental and computational spectral data?
- Methodological Answer : Cross-validate using multiple techniques:
- X-ray crystallography : Resolve ambiguities in NMR/IR assignments (e.g., confirming keto-enol tautomerism).
- Solvent effects : Simulate NMR chemical shifts with COSMO-RS to account for solvent polarity.
- Dynamic effects : MD simulations model conformational flexibility impacting spectral linewidths .
Q. What strategies mitigate side reactions during functionalization of the naphthalene moiety?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., -OH) with TMSCl or Boc anhydride.
- Catalytic control : Use Pd/Cu catalysts for regioselective C–H activation at the 1-position of naphthalene.
- Kinetic monitoring : In situ IR or Raman spectroscopy detects intermediates, enabling real-time adjustment of stoichiometry .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies?
- Methodological Answer :
- Assay standardization : Normalize results against positive controls (e.g., doxorubicin for cytotoxicity).
- SAR studies : Systematically vary substituents (e.g., sulfamoyl vs. methyl groups) to isolate pharmacophore contributions.
- Meta-analysis : Apply statistical tools (e.g., PCA) to datasets from and to identify outliers or confounding variables .
Q. Why do melting points vary between synthetic batches?
- Methodological Answer : Polymorphism or residual solvents (e.g., DMF) alter melting behavior. Characterize via:
- PXRD : Identify crystalline phases.
- DSC : Measure phase transitions and purity (>95% purity typically shows sharp endotherms).
- Karl Fischer titration : Quantify moisture/solvent content .
Experimental Design Tables
| Computational Tool | Application | Reference |
|---|---|---|
| Gaussian 16 (DFT) | Transition state optimization | |
| AFIR | Reaction path search | |
| COSMO-RS | Solvent effect simulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
